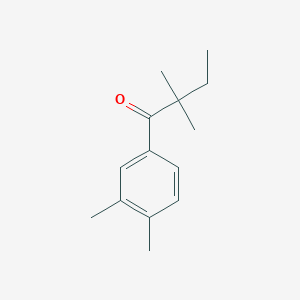

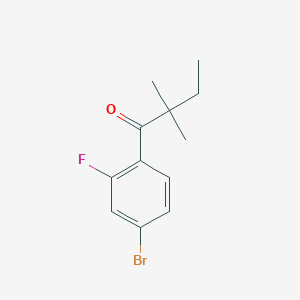

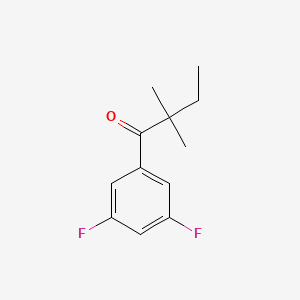

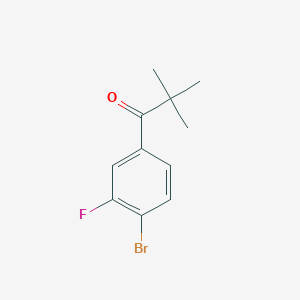

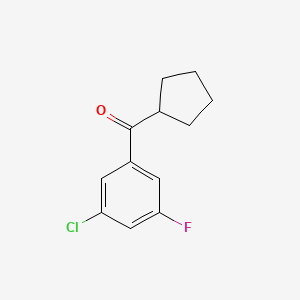

3-Chloro-5-fluorophenyl cyclopentyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Chloro-5-fluorophenyl cyclopentyl ketone is a chemical compound with the CAS Number: 898791-72-5 and Linear Formula: C12H12ClFO . It is available for purchase from various chemical suppliers .

Chemical Reactions Analysis

The specific chemical reactions involving 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to peer-reviewed papers or technical documents related to this compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. For detailed properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) or other technical documents related to this compound .Applications De Recherche Scientifique

Reactivity of Rotameric Ketones

Rotameric ketones, including those with fluoro and chloro substituents, demonstrate unique cyclization characteristics. The study by Ōki, Tanuma, Tanaka, and Yamamoto (1988) discusses the formation of isomeric ketones from rotameric 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid, where fluoro and chloro are the halo elements. This research highlights the barriers to isomerization of these ketones and their relative stabilities based on steric congestion in the ground state (Ōki et al., 1988).

Synthesis of Piperidin-4-ols

Reese and Thompson (1988) described a method for synthesizing 1-arylpiperidin-4-ols, starting from dichloropentan-3-ol, which is derived from a corresponding ketone. This process involves reactions with various anilines, including 3-chloro- and 2-fluoro-anilines, showcasing the versatility of fluoro and chloro-substituted ketones in synthesizing piperidine derivatives (Reese & Thompson, 1988).

Heck Reaction with Fluorinated Ketones

Patrick, Agboka, and Gorrell (2008) investigated the Heck reaction using 3-fluoro-3-buten-2-one, demonstrating its potential in synthesizing Z-3-fluorobenzalacetones. This study highlights the utility of fluorinated ketones in catalytic processes (Patrick et al., 2008).

Development of Ketamine Derivatives

Moghimi, Rahmani, Zare, and Sadeghzadeh (2014) focused on the development of ketamine derivatives, including the synthesis of fluoroketamine. This research offers insights into the applications of fluoro-substituted cyclopentyl ketones in medicinal chemistry (Moghimi et al., 2014).

Molecular Imaging of Redox Metabolism

A study by Yee, Balšánek, and Sames (2004) developed a fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases, using ketones as a base. This research demonstrates the application of ketones in designing probes for redox imaging (Yee et al., 2004).

Halogenated Enolates Synthesis

Balaraman, Moskowitz, Liu, and Wolf (2016) explored the synthesis of perhalogenated ketones, demonstrating the use of aromatic trifluoroacetylated ketones in synthesizing ketones and alkenes with halogenated groups. This highlights the role of fluorinated ketones in organic synthesis (Balaraman et al., 2016).

Safety And Hazards

Orientations Futures

The future directions or potential applications of 3-Chloro-5-fluorophenyl cyclopentyl ketone are not provided in the search results. The future directions would typically depend on the context in which this compound is used, such as in a biological or chemical process .

Relevant Papers Unfortunately, the search results do not provide specific peer-reviewed papers related to 3-Chloro-5-fluorophenyl cyclopentyl ketone . For a comprehensive analysis, it’s recommended to search for relevant papers in scientific databases or journals.

Propriétés

IUPAC Name |

(3-chloro-5-fluorophenyl)-cyclopentylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMVNUHMBXUTLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=CC(=C2)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642576 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluorophenyl cyclopentyl ketone | |

CAS RN |

898791-72-5 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.